molecular formula C28H29N3O6S2 B4061716 N-{2-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)thio]-1,3-benzothiazol-6-yl}-3,4-dimethoxybenzamide

N-{2-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)thio]-1,3-benzothiazol-6-yl}-3,4-dimethoxybenzamide

Cat. No. B4061716
M. Wt: 567.7 g/mol
InChI Key: GYWLGTMJCMPLCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)thio]-1,3-benzothiazol-6-yl}-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C28H29N3O6S2 and its molecular weight is 567.7 g/mol. The purity is usually 95%.
The exact mass of the compound N-{2-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)thio]-1,3-benzothiazol-6-yl}-3,4-dimethoxybenzamide is 567.14977800 g/mol and the complexity rating of the compound is 794. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-{2-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)thio]-1,3-benzothiazol-6-yl}-3,4-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{2-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)thio]-1,3-benzothiazol-6-yl}-3,4-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Recent studies have focused on synthesizing benzothiazole derivatives and analyzing their structural properties. For instance, the synthesis of benzothiazole derivatives through condensation reactions and their confirmation by spectral analysis highlight the ongoing research in developing new compounds with potential applications in various scientific domains (عبدالله محمد عسيري, سلمان أحمد خان, 2010). Similarly, the development of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates and their structural elucidation through NMR, IR, and mass spectral data demonstrate the versatility of benzothiazole derivatives in chemical synthesis (YN Spoorthy et al., 2021).

Anticancer Activity

A significant area of research is the investigation of benzothiazole derivatives for their anticancer properties. Studies have synthesized new benzothiazole acylhydrazones and evaluated their anticancer activity, revealing that certain substitutions on the benzothiazole scaffold can modulate antitumor properties (Derya Osmaniye et al., 2018). Moreover, the synthesis and evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings for their antitumor activity highlight the potential of benzothiazole compounds in cancer treatment (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).

Corrosion Inhibition

Benzothiazole derivatives also find applications in material science, particularly as corrosion inhibitors. Experimental and theoretical studies on benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions have shown that these compounds offer higher inhibition efficiencies, pointing to their utility in protecting industrial materials (Zhiyong Hu et al., 2016).

Antimicrobial and Antibacterial Activities

Research into the antimicrobial and antibacterial activities of benzothiazole derivatives is ongoing. For example, novel analogs of pyrazol-5-one derivatives derived from the 2-aminobenzothiazole nucleus have shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, suggesting their potential use in developing new antibacterial agents (M. Palkar et al., 2017).

properties

IUPAC Name

N-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O6S2/c1-34-21-9-5-17(13-23(21)36-3)11-12-29-26(32)16-38-28-31-20-8-7-19(15-25(20)39-28)30-27(33)18-6-10-22(35-2)24(14-18)37-4/h5-10,13-15H,11-12,16H2,1-4H3,(H,29,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWLGTMJCMPLCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC(=C(C=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)thio]-1,3-benzothiazol-6-yl}-3,4-dimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-{2-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)thio]-1,3-benzothiazol-6-yl}-3,4-dimethoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-{2-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)thio]-1,3-benzothiazol-6-yl}-3,4-dimethoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-{2-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)thio]-1,3-benzothiazol-6-yl}-3,4-dimethoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-{2-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)thio]-1,3-benzothiazol-6-yl}-3,4-dimethoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-{2-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)thio]-1,3-benzothiazol-6-yl}-3,4-dimethoxybenzamide

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